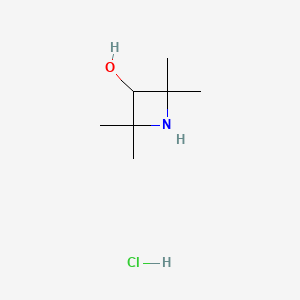

2,2,4,4-Tetramethylazetidin-3-ol hydrochloride

Description

2,2,4,4-Tetramethylazetidin-3-ol hydrochloride (CAS: 18621-18-6; molecular formula: C₇H₁₆ClNO) is a substituted azetidine derivative characterized by a four-membered nitrogen-containing ring with two geminal methyl groups at positions 2 and 2. The compound’s hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Key physicochemical properties include a molecular weight of 109.55 g/mol (calculated for the free base), a boiling point of 215–220°C, and a polar surface area (TPSA) of 23.5 Ų, indicative of moderate membrane permeability . Its synthesis involves reactions with halogenated intermediates (e.g., 2-bromomethyl-5-chlorobenzonitrile) in solvents like dichloromethane or isopropanol, achieving yields up to 95% under optimized conditions .

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

2,2,4,4-tetramethylazetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)5(9)7(3,4)8-6;/h5,8-9H,1-4H3;1H |

InChI Key |

UIBWDIPFJDTSFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(N1)(C)C)O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride typically involves the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions. The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Another method involves the use of azetidin-3-ol as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohol derivatives, and substituted azetidines. These products have various applications in organic synthesis and pharmaceutical research.

Scientific Research Applications

2,2,4,4-Tetramethylazetidin-3-ol hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biological inhibitors and probes for studying cellular processes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in its tetramethyl-substituted azetidine core. Below is a comparative analysis with related azetidine derivatives and bicyclic analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | LogP | Key Features |

|---|---|---|---|---|---|---|

| 2,2,4,4-Tetramethylazetidin-3-ol HCl | 18621-18-6 | C₇H₁₆ClNO | 109.55 (free base) | 23.5 | 1.2 | High symmetry, enhanced stability |

| 3-Methylazetidin-3-ol HCl | Not specified | C₄H₁₀ClNO | 91.58 (free base) | 23.5 | 0.8 | Reduced steric hindrance |

| 2,2,4,4-Tetramethyl-3-pentanone imine | 33797-51-2 | C₉H₁₉N | 141.26 | 12.0 | 2.5 | Linear ketimine structure |

| 4-((1r,3r)-3-amino-2,2,4,4-TMCO)BN HCl | 1818885-55-0 | C₁₇H₂₃ClN₂O | 306.83 | 64.8 | 2.8 | Cyclobutoxy-benzonitrile derivative |

Notes:

- TPSA (Topological Polar Surface Area): Lower TPSA in 2,2,4,4-tetramethylazetidin-3-ol HCl (23.5 Ų) compared to 4-((1r,3r)-3-amino-2,2,4,4-TMCO)BN HCl (64.8 Ų) suggests better lipid membrane penetration for the former .

- Steric Effects : The tetramethyl groups in 2,2,4,4-tetramethylazetidin-3-ol HCl increase steric hindrance, reducing reactivity toward nucleophiles compared to 3-methylazetidin-3-ol HCl .

Key Observations :

Biological Activity

2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is a compound with potential biological significance. Its structural characteristics suggest it may exhibit various pharmacological activities. This article reviews the available literature on its biological activity, including antiviral and antimicrobial properties, with a focus on research findings and case studies.

- Molecular Formula : C8H16ClN

- Molecular Weight : 161.67 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to tetramethylazetidin derivatives. While specific data on 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is limited, related compounds have shown promising results against various viruses.

- Mechanism of Action : Compounds with similar structures have been evaluated for their ability to inhibit viral replication. For instance, quinazoline derivatives demonstrated significant antiviral activity against vaccinia and adenovirus, with EC50 values as low as 1.7 μM .

- Comparative Studies : The antiviral efficacy of tetramethylazetidin derivatives could be compared to these quinazoline compounds to assess their relative potency.

Antimicrobial Activity

The antimicrobial properties of tetramethylazetidin derivatives have been explored in various studies.

-

In Vitro Studies : Methanolic extracts from plants containing similar structural motifs have shown substantial antibacterial activity against pathogens like E. coli and S. aureus. For example, extracts exhibited MIC values ranging from 62.5 to 78.12 µg/mL against these bacteria .

Compound Pathogen MIC (µg/mL) Methanol Extract E. coli 62.5 Methanol Extract S. aureus 78.12 - Case Study : A study on flavonoids indicated that certain metabolites could interact effectively with bacterial proteins, suggesting a mechanism for their antibacterial action .

Structure-Activity Relationship (SAR)

Understanding the SAR of tetramethylazetidin derivatives can provide insights into their biological activity:

- Substituent Effects : Variations in substituents on the azetidine ring can significantly alter biological activity. For example, modifications that enhance lipophilicity may improve membrane permeability and bioavailability.

- Comparative Analysis : Similar compounds have shown that specific functional groups are critical for enhancing antiviral and antimicrobial activities.

Future Research Directions

Further investigation into the biological activities of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is warranted:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the exact mechanisms by which this compound exerts its biological effects.

- Synthetic Modifications : Exploring synthetic analogs to optimize activity profiles and reduce potential toxicity.

Q & A

Q. What are the recommended synthetic pathways for 2,2,4,4-tetramethylazetidin-3-ol hydrochloride?

The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, polymerized derivatives can be formed by reacting the base structure with epichlorohydrin under alkaline conditions, followed by hydrolysis . Key intermediates like 2,2,4,4-tetramethyl-3-pentanone imine (CAS 29097-52-7) may serve as precursors, requiring optimization of reaction time, temperature, and stoichiometry . Analytical validation (e.g., LC-MS, NMR) is critical to confirm purity and structural integrity.

Q. How should researchers characterize this compound’s purity and structural identity?

Use a combination of:

- NMR spectroscopy : To confirm the azetidine ring structure and substituent positions.

- Mass spectrometry (MS) : For molecular weight verification (e.g., theoretical m/z based on C₈H₁₆ClNO).

- HPLC with UV detection : To assess purity, especially if the compound is a precursor for polymers .

- Elemental analysis : To validate stoichiometry (e.g., C, H, N, Cl content). Reference standards should follow ISO/IEC 17043 guidelines for calibration .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy (similar to related amines like 2-chloroethylamine hydrochloride) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions in NMR peaks may arise from tautomerism or solvent effects. For example:

- Deuterated solvents : Use D₂O or DMSO-d₆ to stabilize the hydrochloride salt form and reduce exchange broadening .

- 2D NMR techniques : Employ HSQC or HMBC to resolve overlapping signals in the azetidine ring .

- Computational modeling : Compare experimental shifts with DFT-predicted values (software: Gaussian or ORCA) to validate assignments .

Q. What reaction mechanisms explain its polymerization with epichlorohydrin?

The reaction involves nucleophilic attack of the azetidine nitrogen on epichlorohydrin’s electrophilic carbon, forming a quaternary ammonium intermediate. Subsequent hydrolysis under basic conditions (pH >10) generates cross-linked polymers. Key variables include:

Q. How can deuterium-labeled analogs aid in metabolic or kinetic studies?

Substitute hydrogen atoms with deuterium at specific positions (e.g., α to the hydroxyl group) to track metabolic pathways via LC-MS/MS. For example:

- Synthesis : Use deuterated reagents (e.g., D₂O in hydrolysis steps) or catalytic deuteration .

- Applications : Study hepatic clearance or blood-brain barrier penetration by comparing d₀ (unlabeled) and d₄ (labeled) pharmacokinetic profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

Variations may stem from polymorphic forms or impurities. Mitigation strategies:

- Recrystallization : Test solvents like ethanol/water mixtures to isolate pure polymorphs .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to distinguish true melting points from degradation .

- Literature cross-check : Compare data from peer-reviewed journals over vendor catalogs, which may lack rigorous validation .

Methodological Tables

| Property | Value | Source |

|---|---|---|

| CAS Number | 202483-55-4 (polymer derivative) | |

| Molecular Formula (base) | C₈H₁₆ClNO | |

| Key Spectral Peaks (¹H NMR) | δ 1.2–1.4 (tetramethyl groups) | |

| Recommended Storage | 2–8°C in desiccator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.